An In-depth Technical Guide to the Discovery and Synthesis of NSC-79887
An In-depth Technical Guide to the Discovery and Synthesis of NSC-79887
For Researchers, Scientists, and Drug Development Professionals
Abstract
Discovery and Background
NSC-79887 emerged from the vast chemical library of the National Cancer Institute's (NCI) Developmental Therapeutics Program (DTP). The DTP has been a cornerstone of cancer drug discovery since its inception, providing a public repository of chemical compounds and screening data to the global research community.[1][2] The program's evolution from in vivo mouse models to the in vitro NCI-60 human tumor cell line screen in 1990 revolutionized the identification of potential anti-cancer agents by enabling high-throughput screening across a diverse panel of cancer types.[3][4]
While the specific screening initiative that identified NSC-79887 is not explicitly detailed in publicly accessible records, its designation as an "NSC" compound indicates its inclusion in this extensive drug discovery effort. Compounds within the DTP are evaluated for their potential to inhibit cancer cell growth, and promising candidates are often subjected to further investigation to elucidate their mechanism of action. NSC-79887 has been characterized as an inhibitor of nucleoside hydrolase, a key enzyme in the purine salvage pathway.
Chemical Synthesis
The chemical name of NSC-79887 is (E)-2-((2,3-dihydro-1H-inden-5-yl)methylene)-N,N-dimethylhydrazine-1-carbothioamide. Based on this structure, a plausible and commonly employed synthetic strategy for this class of thiosemicarbazones involves a condensation reaction between an aldehyde and a thiosemicarbazide derivative.
Proposed Synthetic Pathway
The synthesis can be logically divided into the preparation of two key intermediates followed by their condensation.
Diagram of the Proposed Synthetic Pathway
Caption: Proposed synthetic route for NSC-79887.
Experimental Protocols
The following are detailed, generalized protocols for the synthesis of the intermediates and the final product, based on established chemical literature for similar compounds.
Protocol 2.2.1: Synthesis of 2,3-dihydro-1H-indene-5-carbaldehyde (Intermediate 1)
This protocol describes a representative formylation of 2,3-dihydro-1H-indene.
-
Materials: 2,3-dihydro-1H-indene, a suitable formylating agent (e.g., Vilsmeier-Haack reagent prepared from dimethylformamide and phosphorus oxychloride), dichloromethane (DCM), sodium acetate, water, ethyl acetate, brine, anhydrous magnesium sulfate.
-
Procedure:
-
Cool a solution of dimethylformamide in dichloromethane to 0°C.
-
Slowly add phosphorus oxychloride to the cooled solution while stirring.
-
After stirring for 30 minutes, add 2,3-dihydro-1H-indene dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by carefully pouring it into a cold aqueous solution of sodium acetate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2,3-dihydro-1H-indene-5-carbaldehyde.
-
Protocol 2.2.2: Synthesis of N,N-dimethylhydrazine-1-carbothioamide (Intermediate 2)
This protocol outlines a method for the thiocarbamoylation of N,N-dimethylhydrazine.
-
Materials: N,N-dimethylhydrazine, ammonium thiocyanate, hydrochloric acid, ethanol, water.
-
Procedure:
-
Prepare a solution of N,N-dimethylhydrazine hydrochloride by treating N,N-dimethylhydrazine with hydrochloric acid in ethanol.
-
In a separate flask, dissolve ammonium thiocyanate in water.
-
Add the N,N-dimethylhydrazine hydrochloride solution to the ammonium thiocyanate solution.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.
-
Collect the solid product by filtration, wash with cold water, and dry to obtain N,N-dimethylhydrazine-1-carbothioamide.
-
Protocol 2.2.3: Synthesis of (E)-2-((2,3-dihydro-1H-inden-5-yl)methylene)-N,N-dimethylhydrazine-1-carbothioamide (NSC-79887)
This final step involves the condensation of the aldehyde and the thiosemicarbazide.
-
Materials: 2,3-dihydro-1H-indene-5-carbaldehyde, N,N-dimethylhydrazine-1-carbothioamide, ethanol, catalytic amount of acetic acid.
-
Procedure:
-
Dissolve 2,3-dihydro-1H-indene-5-carbaldehyde in ethanol in a round-bottom flask.
-
Add an equimolar amount of N,N-dimethylhydrazine-1-carbothioamide to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield NSC-79887.
-
Biological Activity and Mechanism of Action
NSC-79887 is classified as a nucleoside hydrolase inhibitor. Nucleoside hydrolases are a class of enzymes that catalyze the hydrolysis of the N-glycosidic bond of nucleosides, releasing a nucleobase and ribose.[5]
Role in the Purine Salvage Pathway
In many organisms, particularly in parasitic protozoa and certain cancer cells, the de novo synthesis of purines is either absent or downregulated. These cells rely heavily on the purine salvage pathway to recycle nucleobases and nucleosides from the environment or from the breakdown of nucleic acids.[5] Nucleoside hydrolase plays a critical role in this pathway by making the purine bases available for conversion into nucleotides.
Diagram of the Purine Salvage Pathway and Inhibition by NSC-79887
Caption: Inhibition of the purine salvage pathway by NSC-79887.
By inhibiting nucleoside hydrolase, NSC-79887 is hypothesized to disrupt the supply of purine bases necessary for nucleotide synthesis, thereby impeding DNA and RNA synthesis and ultimately leading to the inhibition of cell proliferation. This mechanism of action could be particularly effective against cancer cells that are highly dependent on the purine salvage pathway.
Quantitative Biological Data
A thorough search of the NCI's public databases and the scientific literature did not yield specific quantitative data for the biological activity of NSC-79887, such as IC50 or GI50 values. The GI50 value represents the concentration of a drug that causes 50% growth inhibition in a particular cell line in the NCI-60 screen.[6][7] While the data for many NSC compounds are publicly available, specific results for NSC-79887 were not found at the time of this writing.
Table 1: Summary of Biological Data for NSC-79887
| Parameter | Value | Source |
| Target | Nucleoside Hydrolase | Inferred from chemical classification |
| IC50 | Data not available | - |
| GI50 | Data not available | - |
Experimental Protocol for Nucleoside Hydrolase Inhibition Assay
The following is a generalized protocol for assessing the inhibitory activity of a compound like NSC-79887 against nucleoside hydrolase. This assay typically measures the rate of substrate conversion to product in the presence and absence of the inhibitor.
-
Materials: Purified nucleoside hydrolase, a suitable substrate (e.g., inosine), assay buffer (e.g., phosphate-buffered saline, pH 7.4), NSC-79887, a method for detecting the product (e.g., spectrophotometric detection of uric acid after conversion of hypoxanthine by xanthine oxidase), 96-well microplates, and a microplate reader.
-
Procedure:
-
Prepare a stock solution of NSC-79887 in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the NSC-79887 stock solution in the assay buffer.
-
In a 96-well plate, add the diluted inhibitor solutions to the appropriate wells. Include wells with buffer and solvent only as controls.
-
Add the nucleoside hydrolase enzyme to all wells and incubate for a predetermined time to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate (e.g., inosine) to all wells.
-
If using a coupled enzyme assay, add xanthine oxidase to the reaction mixture.
-
Monitor the absorbance at the appropriate wavelength (e.g., 293 nm for uric acid formation) over time using a microplate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the reaction rates as a function of inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Diagram of the Nucleoside Hydrolase Inhibition Assay Workflow
Caption: Workflow for a nucleoside hydrolase inhibition assay.
Conclusion and Future Directions
NSC-79887 is a thiosemicarbazone derivative identified through the NCI's Developmental Therapeutics Program as a nucleoside hydrolase inhibitor. While a plausible synthetic route can be proposed based on its chemical structure, and a general understanding of its mechanism of action can be inferred from its target, specific experimental data on its synthesis and biological activity are not currently available in the public domain.
For researchers and drug development professionals, NSC-79887 represents a starting point for further investigation. Future work should focus on:
-
Definitive Synthesis and Characterization: A detailed, optimized synthesis of NSC-79887 should be performed, and the compound's identity and purity should be confirmed using modern analytical techniques (NMR, mass spectrometry, HPLC).
-
Quantitative Biological Evaluation: The inhibitory activity of NSC-79887 against purified nucleoside hydrolase should be determined to obtain an IC50 value. Furthermore, its anti-proliferative effects against a panel of cancer cell lines, particularly those known to be dependent on the purine salvage pathway, should be assessed to determine its GI50 profile.
-
Mechanism of Action Studies: Further studies are needed to confirm that the anti-proliferative effects of NSC-79887 are indeed mediated through the inhibition of nucleoside hydrolase and the disruption of the purine salvage pathway. This could involve metabolomic studies to measure changes in nucleotide pools following treatment with the compound.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of analogs of NSC-79887 could lead to the identification of more potent and selective inhibitors of nucleoside hydrolase with improved drug-like properties.
By addressing these key areas, the full potential of NSC-79887 and its chemical class as potential therapeutic agents can be more thoroughly explored.
References
- 1. DTP History - NCI [dctd.cancer.gov]
- 2. Enhancing Drug Discovery and Development - NCI [cancer.gov]
- 3. promegaconnections.com [promegaconnections.com]
- 4. Developmental therapeutics program at the NCI: molecular target and drug discovery process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism, Biochemical Actions, and Chemical Synthesis of Anticancer Nucleosides, Nucleotides, and Base Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AID 1794768 - NCI human tumor cell line growth inhibition assay. Data for the UO-31 Non-Small Cell Lung cell line, single concentration - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
